molecular formula C11H15ClFNO2 B2747885 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride CAS No. 2149591-12-6

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride

Cat. No.: B2747885
CAS No.: 2149591-12-6
M. Wt: 247.69
InChI Key: KZCBEDATAUMHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride” is a chemical compound with the IUPAC name methyl 4-amino-3-(4-fluorophenyl)butanoate . It has a molecular weight of 211.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 211.24 . The InChI code is 1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3 , which provides information about its molecular structure.

Scientific Research Applications

High-performance Liquid Chromatographic Applications

The development of fluorogenic labelling reagents for high-performance liquid chromatography (HPLC) is a key application area. For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound related to 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride, has been used as a fluorogenic labeling agent for the HPLC of biologically important thiols. This demonstrates the compound's utility in enhancing the detection sensitivity of various thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthesis of Fluoro-containing Amino Acids

The synthesis of fluoro-containing amino acids, like N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester and its analogs, has been reported to achieve high enantiomeric excess. These compounds, including variations of this compound, are essential in the development of potent HCV NS3 protease inhibitors (Hu & Han, 2008).

Metabolism of Nitric Oxide-Releasing Compounds

Research into the in vitro metabolism of (nitrooxy)butyl ester nitric oxide donor derivatives showcases the relevance of fluoro-containing esters in medicinal chemistry. Compounds like HCT 1026, which include fluoro-substituted butyl esters, undergo rapid hydrolysis, suggesting potential for therapeutic applications through modulating enzyme activity (Govoni et al., 2006).

Stereoselective Synthesis of γ-Fluorinated α-Amino Acids

The stereoselective synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary demonstrates the versatility of fluorine in synthesizing biologically active compounds. These findings are crucial for developing novel amino acids with potential applications in drug design and synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).

Environmental Degradation Studies

The study of fluroxypyr, a compound structurally similar to this compound, sheds light on the environmental degradation of such chemicals. Understanding how these compounds break down in the environment can inform safer pesticide use and impact assessments (Tao & Yang, 2011).

Properties

IUPAC Name

methyl 4-amino-3-(4-fluorophenyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBEDATAUMHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.